
Diphenyleneiodonium
概要
説明
Diphenyleneiodonium is a chemical compound known for its role as an inhibitor of nicotinamide adenine dinucleotide phosphate oxidase (NOX) and other flavoenzymes. It has a molecular formula of C₁₂H₈I and is often used in scientific research due to its ability to modulate reactive oxygen species (ROS) production .
準備方法
合成経路と反応条件: ジフェニレンヨードニウムは、2-アミノビフェニルを2-ヨードビフェニルに変換し、その後2-ヨードビフェニルをビス(ジフェニレンヨードニウム)硫酸塩に変換する、2段階のプロセスで合成できます . 反応条件は、通常、制御された温度と圧力下でヨウ化ナトリウムなどの試薬を使用します。
工業生産方法: 具体的な工業生産方法は広く文書化されていませんが、合成は一般的に実験室での調製と同様の経路に従い、より大きな生産量に対応するためにスケール調整が行われます。
化学反応の分析
反応の種類: ジフェニレンヨードニウムは、以下の化学反応を含むさまざまな化学反応を起こします。
酸化: NADHデヒドロゲナーゼに結合することにより、ニコチンアミドアデニンジヌクレオチド(NADH)の酸化を阻害することができます.
還元: 還元剤の存在下で還元できますが、具体的な還元経路はあまり文書化されていません。
置換: 特にハロゲン交換を含む置換反応に関与できます。
一般的な試薬と条件:
酸化: NADHなどの試薬やその他の基質は、電子移動を促進する条件下で使用されます。
置換: ハロゲン交換反応には、ヨウ化ナトリウムなどの試薬が関与することがあります。
主な生成物: これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応は、通常、酸化されたNADH生成物の形成をもたらします .
科学的研究の応用
ジフェニレンヨードニウムは、科学研究で幅広い用途があります。
作用機序
ジフェニレンヨードニウムは、主にニコチンアミドアデニンジヌクレオチドリン酸オキシダーゼを含むフラボ酵素を阻害することにより効果を発揮します。 この阻害は、さまざまな細胞プロセスで重要なROSの生成を減少させます . この化合物は、これらの酵素の活性部位に結合し、それらの正常な機能を阻止し、それによって酸化ストレス経路を調節します .
類似化合物:
アポシニン: ニコチンアミドアデニンジヌクレオチドリン酸オキシダーゼの別の阻害剤であり、同様の研究の文脈で使用されています.
2,4-ジクロロジフェニレンヨードニウム: 同様の阻害特性を持つ誘導体ですが、特定の反応では活性がより高いです.
独自性: ジフェニレンヨードニウムは、幅広いフラボ酵素に対する強力な阻害効果と、細胞内および細胞外ROS生成の両方を調節する能力により、独特です . 特に酸化ストレスと細胞シグナル伝達を研究する際の研究における汎用性により、他の同様の化合物とは異なります。
類似化合物との比較
2,4-Dichlorodiphenyleneiodonium: A derivative with similar inhibitory properties but higher activity in certain reactions.
Uniqueness: this compound is unique due to its strong inhibitory effects on a broad range of flavoenzymes and its ability to modulate both intracellular and extracellular ROS production . Its versatility in research applications, particularly in studying oxidative stress and cellular signaling, sets it apart from other similar compounds.
特性
IUPAC Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXKXRXFBRLLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4510-83-2 (sulfate[2:1]), 4673-26-1 (chloride salt/solvate) | |
| Record name | Diphenyleneiodonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00924595 | |
| Record name | Dibenzo[b,d]iodol-5-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244-54-2 | |
| Record name | Diphenyleneiodonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyleneiodonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyleneiodonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dibenzo[b,d]iodol-5-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYLENEIODONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HJ411TU98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1195297.png)
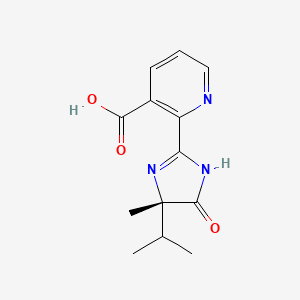
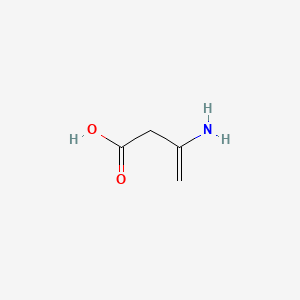
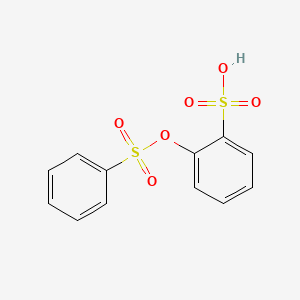


![Ethanone,2-[(1,1-dimethyl-2-phenylethyl)methylamino]-1-(3-hydroxyphenyl)-](/img/structure/B1195308.png)
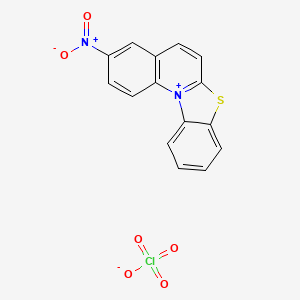
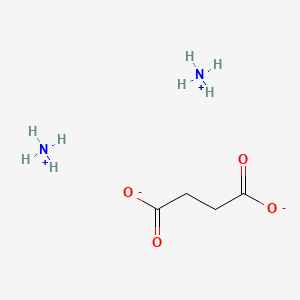

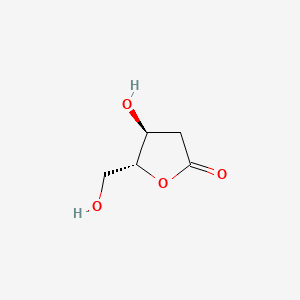
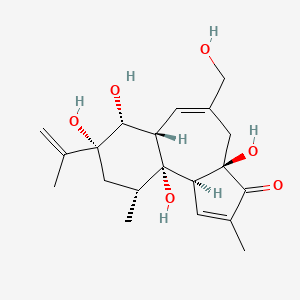

![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1195320.png)
